molecular formula C22H29NO6 B11158599 3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

Cat. No.: B11158599
M. Wt: 403.5 g/mol
InChI Key: NISJYFXYLUHDFR-UHFFFAOYSA-N
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Description

3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound with a molecular formula of C22H28NO6 It is characterized by the presence of a chromenone core, which is a derivative of coumarin, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

The next step involves the introduction of the hexyl and dimethyl groups to the chromenone core. This can be achieved through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.

The final step is the coupling of the chromenone derivative with propanoic acid. This can be done through an esterification reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The hexyl and dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides and aryl halides are used as reagents in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to the chromenone core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is unique due to the presence of both the chromenone core and the propanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the compound’s ability to act as a fluorescent probe and its potential therapeutic properties make it a valuable molecule for research and development.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

3-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C22H29NO6/c1-4-5-6-7-8-17-14(2)16-9-10-18(15(3)21(16)29-22(17)27)28-13-19(24)23-12-11-20(25)26/h9-10H,4-8,11-13H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

NISJYFXYLUHDFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCCC(=O)O)C)OC1=O)C

Origin of Product

United States

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